molecular formula C9H15NO3 B1601728 4-(2-Oxopiperidin-1-yl)butanoic acid CAS No. 82360-26-7

4-(2-Oxopiperidin-1-yl)butanoic acid

Cat. No.: B1601728
CAS No.: 82360-26-7
M. Wt: 185.22 g/mol
InChI Key: ZFABTULRPMUZDB-UHFFFAOYSA-N
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Description

4-(2-Oxopiperidin-1-yl)butanoic acid (CAS: 82360-26-7) is a heterocyclic carboxylic acid with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol. Its structure features a six-membered 2-oxopiperidine (a lactam) linked via a methylene chain to a butanoic acid moiety (SMILES: O=C1N(CCCC1)CCCC(O)=O) . This compound is primarily utilized in early-stage chemical research, particularly in medicinal chemistry and crystallography, as indicated by its availability through suppliers like Sigma-Aldrich and BLD Pharmatech for exploratory studies .

Properties

IUPAC Name

4-(2-oxopiperidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8-4-1-2-6-10(8)7-3-5-9(12)13/h1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFABTULRPMUZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511250
Record name 4-(2-Oxopiperidin-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82360-26-7
Record name 4-(2-Oxopiperidin-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxopiperidin-1-yl)butanoic acid typically involves the cyclization of a suitable precursor. One common method is the reaction of 4-piperidone with butanoic acid under acidic conditions to form the desired product . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxopiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key structural analogs of 4-(2-Oxopiperidin-1-yl)butanoic acid, emphasizing differences in substituents, molecular properties, and applications:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
This compound 2-Oxopiperidine (lactam) C₉H₁₅NO₃ 185.22 82360-26-7 Research chemical, drug discovery
4-(Azepan-1-yl)butanoic acid Azepane (7-membered amine ring) C₁₀H₁₉NO₂ 185.27* 753391-71-8 Lab research (non-drug)
4-(Pyridin-2-yl)butanoic acid Pyridine (aromatic N-heterocycle) C₉H₁₁NO₂ 165.19 N/A Synthetic intermediate
4-(2,3-Dihydro-1H-inden-5-yl)-4-oxobutanoic acid Indenyl ketone C₁₃H₁₄O₃ 218.25 75382-32-0 Material science studies
(2S)-2-Amino-4-oxo-4-(piperidin-1-yl)butanoic acid Amino group addition C₉H₁₆N₂O₃ 208.24 7J3 (PDB ID) Crystallography, enzyme studies
4-[(4-Chlorophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoic acid Chlorophenyl, piperidine C₁₅H₁₈ClN₂O₃ 309.77 1353987-20-8 Kinase inhibitor research

*Molecular weight calculated based on formula.

Key Observations:
  • Ring Size and Rigidity: The six-membered 2-oxopiperidine lactam in the parent compound enhances conformational stability compared to the seven-membered azepane in 4-(Azepan-1-yl)butanoic acid, which may exhibit greater flexibility .
  • Aromatic vs.
  • Functional Group Additions: The amino group in (2S)-2-amino-4-oxo-4-(piperidin-1-yl)butanoic acid increases polarity, likely improving aqueous solubility compared to the parent compound .

Physicochemical Property Trends

  • Solubility: The amino-substituted analog (C₉H₁₆N₂O₃) has higher predicted water solubility due to its basic amine group, whereas the indenyl derivative (C₁₃H₁₄O₃) is more lipophilic .
  • LogP : The parent compound’s logP (estimated ~0.5) is lower than that of the chlorophenyl derivative (logP ~2.5), reflecting differences in membrane permeability .

Biological Activity

4-(2-Oxopiperidin-1-yl)butanoic acid, also known as EVT-391290, is a carboxylic acid derivative that contains a piperidinone ring. This compound has garnered attention in medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceutical agents, particularly apixaban, an anticoagulant used for preventing blood clots. Understanding its biological activity is crucial for elucidating its potential therapeutic applications.

Target Interactions

  • Enzymatic Inhibition : As a precursor to apixaban, this compound likely interacts with Factor Xa, a key enzyme in the coagulation cascade. The inhibition of Factor Xa leads to reduced thrombin generation and, consequently, decreased clot formation.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. While specific data on this compound are sparse, insights can be drawn from related compounds in the same class.

Property Description
Absorption Likely good due to its carboxylic acid structure.
Distribution Expected to distribute widely due to its moderate lipophilicity.
Metabolism Predominantly hepatic; potential for first-pass metabolism.
Excretion Primarily through urine; exact pathways require further study.

Biological Activity and Case Studies

Research on related compounds has indicated various biological activities that may extend to this compound:

  • Anticoagulant Activity : As a precursor to apixaban, studies have demonstrated significant anticoagulant effects in clinical settings. Apixaban has been shown to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation.
  • Cellular Effects : In vitro studies on similar piperidinone derivatives have revealed anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of cellular signaling pathways that govern inflammation and oxidative stress responses.
  • Dosage Effects : Animal model studies indicate that varying dosages of related compounds can lead to differential effects on coagulation parameters, suggesting a dose-dependent response that warrants further investigation.

Research Findings

Recent literature highlights the significance of this compound in drug development:

  • Synthesis and Optimization : Research efforts have focused on optimizing the synthesis of this compound to enhance yields and purity for subsequent pharmaceutical applications .
  • Clinical Implications : The transition from laboratory research to clinical application underscores the importance of understanding the pharmacological profiles of intermediates like this compound in developing effective therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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